2-(3-Chlorophenoxy)piperidine
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Overview
Description
2-(3-Chlorophenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom The compound this compound is characterized by the presence of a chlorophenoxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)piperidine typically involves the reaction of 3-chlorophenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of phenolic derivatives or quinones.
Reduction: Formation of hydroxy derivatives or amines.
Substitution: Formation of substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
2-(3-Chlorophenoxy)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism of action would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with a nitrogen atom.
3-Chlorophenol: A phenolic compound with a chlorine atom attached to the benzene ring.
2-(4-Chlorophenoxy)piperidine: A similar compound with the chlorine atom in the para position.
Uniqueness
2-(3-Chlorophenoxy)piperidine is unique due to the specific positioning of the chlorophenoxy group on the piperidine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives. The presence of the chlorophenoxy group can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to unique pharmacological properties.
Properties
Molecular Formula |
C11H14ClNO |
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Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)piperidine |
InChI |
InChI=1S/C11H14ClNO/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2 |
InChI Key |
HPRBZOGTACPTAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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